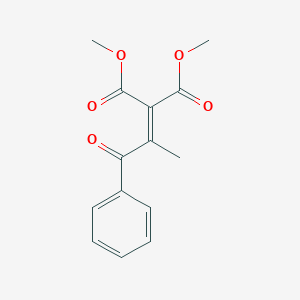
Dimethyl (1-oxo-1-phenylpropan-2-ylidene)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (1-oxo-1-phenylpropan-2-ylidene)propanedioate is an organic compound with the molecular formula C13H14O5 It is known for its unique structure, which includes a phenyl group attached to a propanedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl (1-oxo-1-phenylpropan-2-ylidene)propanedioate typically involves the condensation of dimethyl malonate with benzaldehyde under basic conditions. The reaction proceeds through the formation of an enolate intermediate, which then undergoes aldol condensation to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include sodium ethoxide or potassium tert-butoxide as bases, and the reactions are typically carried out in solvents like ethanol or methanol.
Chemical Reactions Analysis
Types of Reactions: Dimethyl (1-oxo-1-phenylpropan-2-ylidene)propanedioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions typically involve nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl (1-oxo-1-phenylpropan-2-ylidene)propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of Dimethyl (1-oxo-1-phenylpropan-2-ylidene)propanedioate involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the carbonyl group, which can participate in nucleophilic addition and substitution reactions. These interactions can lead to the formation of various products, depending on the reaction conditions and reagents used.
Comparison with Similar Compounds
Dimethyl malonate: A simpler ester with similar reactivity.
Benzaldehyde: Shares the phenyl group but lacks the ester functionality.
Ethyl acetoacetate: Another ester with a similar carbonyl group but different substituents.
Properties
CAS No. |
136579-79-8 |
|---|---|
Molecular Formula |
C14H14O5 |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
dimethyl 2-(1-oxo-1-phenylpropan-2-ylidene)propanedioate |
InChI |
InChI=1S/C14H14O5/c1-9(11(13(16)18-2)14(17)19-3)12(15)10-7-5-4-6-8-10/h4-8H,1-3H3 |
InChI Key |
IPGGKCRXJYHFCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C(=O)OC)C(=O)OC)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















